molecular formula C25H22ClN7O2 B6564550 2-(4-chlorophenoxy)-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide CAS No. 1005717-15-6

2-(4-chlorophenoxy)-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Cat. No. B6564550
CAS RN: 1005717-15-6
M. Wt: 487.9 g/mol
InChI Key: GINIUCAIMNEZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4-yl ring, a pyrazol-5-yl ring, and a chlorophenoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-4-yl and pyrazol-5-yl rings, and the introduction of the chlorophenoxy group. The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-yl and pyrazol-5-yl rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the chlorophenoxy group might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific information, it’s difficult to predict the exact safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN7O2/c1-15-4-9-21(16(2)10-15)32-24-20(12-29-32)25(28-14-27-24)33-22(11-17(3)31-33)30-23(34)13-35-19-7-5-18(26)6-8-19/h4-12,14H,13H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINIUCAIMNEZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.